molecular formula C17H20N4O3S B11404122 Ethyl 4-amino-2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate

Ethyl 4-amino-2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate

Cat. No.: B11404122
M. Wt: 360.4 g/mol
InChI Key: MGYPFPFIURTWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-AMINO-2-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-AMINO-2-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the amino group, the carbamoyl group, and the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-AMINO-2-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

ETHYL 4-AMINO-2-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-2-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-AMINO-2-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of ETHYL 4-AMINO-2-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 4-amino-2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C17H20N4O3S/c1-4-24-16(23)12-8-19-17(21-15(12)18)25-9-14(22)20-13-7-5-6-10(2)11(13)3/h5-8H,4,9H2,1-3H3,(H,20,22)(H2,18,19,21)

InChI Key

MGYPFPFIURTWCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=CC(=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.